5,6-Diaminonicotinamide

Descripción general

Descripción

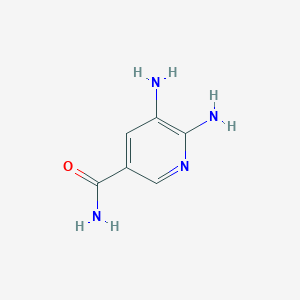

5,6-Diaminonicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of two amino groups attached to the 5th and 6th positions of the nicotinamide ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminonicotinamide typically involves the nitration of nicotinamide followed by reduction and amination. One common method starts with the nitration of nicotinamide to produce 5,6-dinitronicotinamide. This intermediate is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diaminonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapy

DAN has been studied for its potential in enhancing the efficacy of cancer treatments. Research indicates that it can inhibit the proliferation of various cancer cell lines by targeting their metabolic pathways:

- Inhibition of G6PD : By inhibiting G6PD, DAN disrupts the PPP, leading to reduced nucleotide synthesis and increased oxidative stress in cancer cells. This mechanism has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy .

- Case Study : In non-small cell lung cancer (NSCLC) models, treatment with DAN resulted in apoptosis and reduced clonogenicity. It was observed that DAN treatment increased intracellular reactive oxygen species (ROS) levels and endoplasmic reticulum stress markers, indicating its role in inducing cellular stress responses .

Viral Infections

DAN has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV):

- Mechanism of Action : Studies have demonstrated that DAN can significantly reduce HBV surface antigen levels and viral RNA production in vitro and in vivo models. This effect is attributed to its ability to inhibit HBV transcription factors and core promoter activity .

- Implications : The findings suggest that DAN could be developed as a novel therapeutic agent for HBV treatment, potentially improving outcomes for patients who do not respond well to existing therapies.

Metabolic Research

DAN's role as a metabolic modulator has been explored extensively:

- Metabolic Reprogramming : Research indicates that DAN can alter metabolic pathways in cells, making it useful for studying metabolic disorders. Its inhibition of G6PD affects glucose metabolism and may provide insights into conditions like diabetes and cancer metabolism .

- Case Study : In TSC2-deficient cells, the combination of autophagy inhibition and DAN treatment led to selective targeting of metabolic vulnerabilities without affecting mTORC1 activity, highlighting its potential for targeted therapies .

Data Tables

Mecanismo De Acción

The mechanism of action of 5,6-Diaminonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. By binding to these targets, this compound can modulate their activity and influence various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

4,6-Diaminonicotinamide: Similar in structure but with amino groups at the 4th and 6th positions.

2,4-Diaminopyrimidine: Contains a pyrimidine ring with amino groups at the 2nd and 4th positions.

4-Anilinoquinazoline: A quinazoline derivative with an aniline group at the 4th position.

Uniqueness

5,6-Diaminonicotinamide is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Actividad Biológica

5,6-Diaminonicotinamide (also known as 6-aminonicotinamide or 6-AN) is a derivative of niacin that has garnered attention for its potential biological activities, particularly in cancer therapy and antiviral applications. This article reviews the biological activity of 6-AN, focusing on its mechanisms of action, effects on cellular metabolism, and implications in various disease models.

6-AN primarily acts as an inhibitor of the pentose phosphate pathway (PPP) by targeting glucose-6-phosphate dehydrogenase (G6PD), a crucial enzyme in this metabolic pathway. The inhibition of G6PD leads to reduced NADPH production, which is essential for cellular antioxidant defense and biosynthetic processes. This metabolic disruption can induce oxidative stress and apoptosis in cancer cells.

Key Findings:

- Cytotoxicity in Cancer Cells : Studies have shown that treatment with 6-AN leads to significant cytotoxic effects in various cancer cell lines, including lung cancer (A549 and H460) and leukemia cells. The compound induces apoptosis through increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress .

- Antiviral Activity : In addition to its anticancer properties, 6-AN has demonstrated antiviral effects against hepatitis B virus (HBV). It reduces the production of hepatitis B surface antigen (HBsAg) and inhibits HBV RNA transcription, suggesting its potential as a therapeutic agent for HBV infection .

Table 1: Summary of Biological Activities

Case Studies

-

Lung Cancer Treatment :

In a study examining the effects of 6-AN on lung cancer cell lines, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The compound not only decreased glucose consumption but also reduced lactate production, indicating a shift in metabolic activity towards apoptosis rather than proliferation . -

Hepatitis B Virus Inhibition :

Research involving HBV-transgenic mice demonstrated that 6-AN significantly decreased HBsAg levels. The mechanism involved downregulation of transcription factors that promote HBV replication, highlighting the compound's potential as a novel antiviral agent . -

Leukemia Sensitization :

A combination therapy study revealed that 6-AN could sensitize leukemia lymphocytes to conventional chemotherapeutic agents such as doxorubicin. This was characterized by enhanced apoptosis without affecting normal lymphocytes, suggesting a selective cytotoxic profile that could be beneficial in clinical settings .

Propiedades

IUPAC Name |

5,6-diaminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,7H2,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKROJSBJXOUAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.